1-(4-fluorobenzyl)-2-oxo-N'-(3-phenylpropanoyl)-1,2-dihydropyridine-3-carbohydrazide
Description
1-(4-Fluorobenzyl)-2-oxo-N'-(3-phenylpropanoyl)-1,2-dihydropyridine-3-carbohydrazide is a dihydropyridine-carbohydrazide derivative characterized by a 4-fluorobenzyl group at position 1 and a 3-phenylpropanoyl substituent on the hydrazide moiety.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-oxo-N'-(3-phenylpropanoyl)pyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3/c23-18-11-8-17(9-12-18)15-26-14-4-7-19(22(26)29)21(28)25-24-20(27)13-10-16-5-2-1-3-6-16/h1-9,11-12,14H,10,13,15H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOKSEFCLMHNNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Electronic Features
| Parameter | Target Compound | Ligand 1 | Ligand 2 |
|---|---|---|---|
| Core Structure | Dihydropyridine-carbohydrazide | Dihydropyridine-carbohydrazide | Dihydropyridine-carbohydrazide |
| Substituents | 4-Fluorobenzyl, 3-phenylpropanoyl | 2,3,4-Trimethoxybenzylidene | 4-Bromophenyl-ethylidene |
| Key Functional Groups | Fluorine (electron-withdrawing) | Methoxy (electron-donating) | Bromine (electron-withdrawing) |
| Dihedral Angles | Not reported | -5.96° (C12-N14-N15-C17) | -177.67° (C12-N14-N15-C17) |
| Bond Lengths (C=O) | Not reported | ~1.22 Å | ~1.22 Å |
| Aromatic Ring Geometry | Not reported | R1/R3 angles: 118°–123° | R1/R3 angles: 118°–123° |
Structural Insights :
- Planarity: Ligand 1’s near-planar dihedral angle (-5.96°) contrasts with Ligand 2’s non-planar conformation (-177.67°), suggesting divergent binding modes with target proteins .
- Substituent Effects : The 4-fluorobenzyl group in the target compound may offer a balance between electronegativity and steric bulk compared to Ligand 1’s methoxy groups (enhanced solubility) and Ligand 2’s bromine (increased hydrophobicity) .
Key Findings :
- Ligand 2’s stronger binding affinity (-7.3 kcal/mol vs. -7.1 kcal/mol for Ligand 1) correlates with its 4-bromophenyl group, which may form stronger hydrophobic interactions in the enzyme’s active site .
- The target compound’s 3-phenylpropanoyl chain could mimic Ligand 1’s trimethoxybenzylidene in enhancing π-π stacking or hydrogen bonding, though fluorine’s smaller size might reduce steric hindrance .
Computational and Experimental Methodologies
- Molecular Docking : AutoDock Vina and Gaussian 09W were used to predict binding modes and optimize geometries, ensuring accuracy in affinity calculations .
- Spectroscopic Characterization : NMR and FT-IR confirmed the structures of Ligands 1 and 2, with computational validation of bond lengths and angles .
Implications for Drug Development
- Substituent Optimization : The target compound’s 4-fluorobenzyl group could be modified with electron-donating groups (e.g., methoxy) to improve solubility or with bulkier halogens (e.g., bromine) for enhanced target engagement.
- Conformational Flexibility: Non-planar derivatives (like Ligand 2) may better accommodate sterically constrained binding pockets, suggesting a strategy for optimizing the target compound’s propanoyl chain .
Q & A
Q. What statistical methods are critical for analyzing dose-response relationships?
- Methodological Answer : Use non-linear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀. Apply ANOVA with Tukey’s post-hoc test for multi-group comparisons. Report 95% confidence intervals and p-values <0.05 as significant .
Q. How can crystallography data resolve ambiguities in molecular conformation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
